![molecular formula C19H24ClN3 B5719350 (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized by Pfizer in the early 1990s and has since been used in scientific research to study the role of CRF in stress-related disorders.
作用機序
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine acts as a competitive antagonist at the CRF receptor, blocking the binding of CRF and preventing its activation of the HPA axis. This leads to a decrease in the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as a treatment for anxiety disorders. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol, suggesting that it may have potential as a treatment for addiction.
実験室実験の利点と制限
One advantage of using (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine in lab experiments is that it is a selective antagonist of the CRF receptor, which allows for more precise manipulation of the CRF system. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research involving (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine. One direction is to further explore its potential as a treatment for anxiety disorders and addiction. Another direction is to investigate its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, there is potential for the development of new drugs based on the structure of (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine that may have improved solubility and other desirable properties.
合成法
The synthesis of (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine involves several steps, including the reaction of 2-chlorobenzylamine with piperazine, followed by the reaction of the resulting compound with 4-bromobenzaldehyde. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine.
科学的研究の応用
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine has been used in scientific research to study the role of CRF in stress-related disorders such as anxiety, depression, and addiction. It has been shown to block the effects of CRF on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
特性
IUPAC Name |
4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3/c1-21(2)17-9-7-16(8-10-17)15-22-11-13-23(14-12-22)19-6-4-3-5-18(19)20/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWPPXMDKKWARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262390 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)

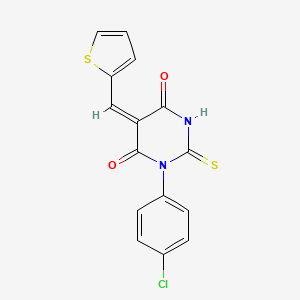
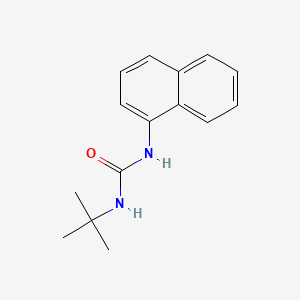
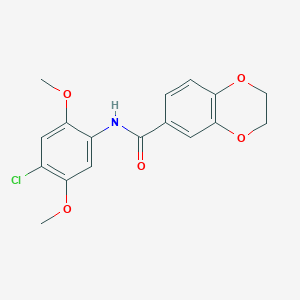
![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
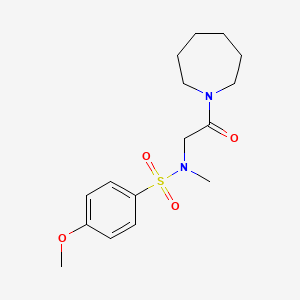
![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)

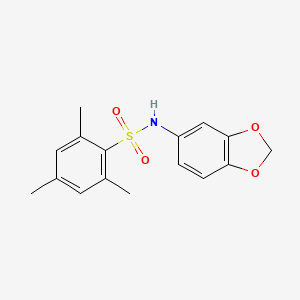
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)